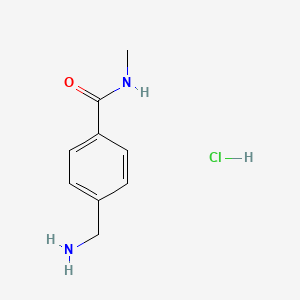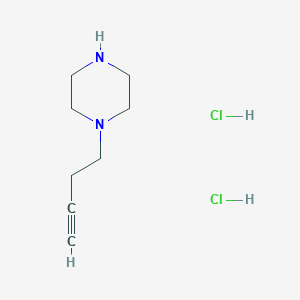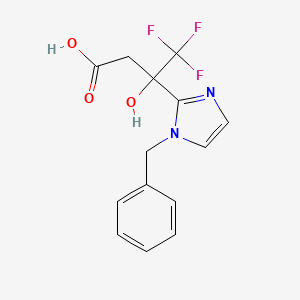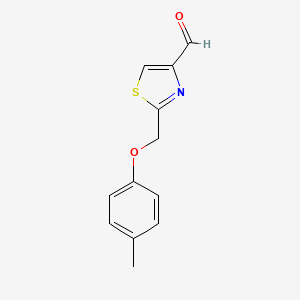![molecular formula C11H14N2O2 B1522208 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one CAS No. 1210001-75-4](/img/structure/B1522208.png)
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one
Descripción general
Descripción
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 . It is a powder that is stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O2/c1-8(12)9-2-4-10(5-3-9)13-6-7-15-11(13)14/h2-5,8H,6-7,12H2,1H3 . This indicates that the compound contains a five-membered oxazolidinone ring with a phenyl group and an aminoethyl group attached.Physical And Chemical Properties Analysis
The compound is a powder that is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Chiral Auxiliaries
Oxazolidin-2-one derivatives have been extensively applied as chiral auxiliaries in asymmetric synthesis. For instance, the 'SuperQuat' (R)-4-phenyl-5,5-dimethyl oxazolidin-2-one, derived from d-phenylglycine, has shown efficacy in stereoselective conjugate additions, demonstrating its utility in the asymmetric synthesis of antifungal and antibacterial compounds such as (−)-Aplysillamide B (Davies, S., Sanganee, H., & Szolcsányi, P., 1999).
Synthetic Approaches and Applications
The oxazolidin-2-one ring is a favored scaffold in synthetic organic chemistry due to its versatility in creating stereochemically complex structures. This nucleus serves not only as a key element in synthetic strategies but also finds applications in medicinal chemistry, highlighted by the development of drugs like Linezolid, an oxazolidin-2-one-based antibacterial agent (Zappia, G., Gács-baitz, E., D. Monache, G., Misiti, D., Nevola, L., & Botta, B., 2007).
Antibacterial Agents and Mechanism of Action
Research has identified novel oxazolidinone derivatives with potent antibacterial activity and improved safety profiles. These findings underscore the potential of oxazolidin-2-one derivatives in addressing resistant bacterial infections while mitigating adverse effects associated with older compounds (Gordeev, M., & Yuan, Zhengyu, 2014).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Propiedades
IUPAC Name |
3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(12)9-2-4-10(5-3-9)13-6-7-15-11(13)14/h2-5,8H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQQJKCCOAPYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCOC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1522126.png)
![[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B1522127.png)
![1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride](/img/structure/B1522128.png)


![6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1522132.png)
![Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B1522138.png)
![Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate](/img/structure/B1522141.png)
![2-[(Ethylamino)methyl]benzonitrile hydrochloride](/img/structure/B1522142.png)

![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B1522146.png)

